3-(Aminomethyl)-5-methylhexanoic acid, also known as pregabalin, is a synthetic amino acid analog of gamma-aminobutyric acid (GABA). [, ] While structurally similar to GABA, pregabalin does not interact directly with GABA receptors. [, ] In scientific research, 3-(aminomethyl)-5-methylhexanoic acid serves as a valuable tool to investigate neuronal signaling pathways, particularly those involving voltage-gated calcium channels (VGCCs).
Pregabalin is synthesized from various precursors through multiple chemical processes. It is classified as a gamma-amino acid, which plays a crucial role in neurotransmission and has been utilized in various therapeutic contexts, including anxiety disorders and fibromyalgia. The compound's ability to modulate calcium channels contributes to its effectiveness in clinical applications.
The synthesis of 3-(aminomethyl)-5-methylhexanoic acid can be achieved through several methods:
The molecular formula for 3-(aminomethyl)-5-methylhexanoic acid is . Its structure features:
3-(Aminomethyl)-5-methylhexanoic acid participates in several chemical reactions:
The mechanism by which 3-(aminomethyl)-5-methylhexanoic acid exerts its effects primarily involves modulation of calcium channels in neurons:
Clinical studies have demonstrated significant reductions in pain scores among patients using Pregabalin compared to placebo groups .
The primary applications of 3-(aminomethyl)-5-methylhexanoic acid include:
The compound is systematically named (3S)-3-(aminomethyl)-5-methylhexanoic acid according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This name specifies:
It is pharmaceutically designated as pregabalin, marketed under the brand name Lyrica®. Over 100 synonyms exist, including:
Table 1: Key Nomenclature and Identifiers
Category | Value |
---|---|
IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid |
CAS Registry Number | 148553-50-8 |
Molecular Formula | C₈H₁₇NO₂ |
Molecular Weight | 159.23 g/mol |
Key Synonyms | Pregabalin; Lyrica®; CI-1008; (S)-3-Isobutyl GABA |
The molecule exhibits chirality at carbon 3, generating two enantiomers:
Structural isomers include positional isomers (e.g., 3-(aminomethyl)-4-methylhexanoic acid) and chain isomers (e.g., 3-(aminomethyl)-5-ethylpentanoic acid). The (S)-enantiomer’s configuration is essential for binding to the α₂δ subunit of voltage-gated calcium channels in the central nervous system. The (R)-enantiomer shows negligible affinity, highlighting the significance of stereochemical purity in drug manufacturing [1] [4] [8].
Table 2: Stereochemical Variants of 3-(Aminomethyl)-5-methylhexanoic Acid
Variant | CAS Number | Role | Key Identifier |
---|---|---|---|
(S)-Enantiomer | 148553-50-8 | Active pharmaceutical ingredient | Pregabalin; Lyrica® |
(R)-Enantiomer | 148553-51-9 | Synthesis impurity | Pregabalin EP Impurity B |
Racemic Mixture | 130912-52-6 | Synthetic intermediate | (±)-3-(Aminomethyl)-5-methylhexanoic acid |
The compound was synthesized in 1990 by chemists Richard Bruce Silverman and Ryszard Andruszkiewicz at Northwestern University (US Patent US5122360A). Initial research focused on gamma-aminobutyric acid derivatives as anticonvulsants. Unlike its predecessor gabapentin, this molecule featured a branched aliphatic side chain optimized for enhanced lipophilicity and blood-brain barrier permeability [5].
Pfizer (via its acquisition of Parke-Davis) advanced the (S)-enantiomer through clinical trials (1997-2004) under the designation CI-1008. It received United States Food and Drug Administration approval in 2004 for neuropathic pain and epilepsy. A pivotal advancement was the transition from racemic synthesis to enantioselective manufacturing, ensuring high optical purity (>99% enantiomeric excess). This included innovative chemoenzymatic routes employing lipase-catalyzed resolutions and asymmetric hydrogenation [3] [5] [9].
Structurally, the compound is a gamma-amino acid derivative, differing from endogenous GABA in three key aspects:
Despite initial classification as a "GABA analogue," it does not bind to GABA receptors. Instead, it modulates voltage-gated calcium channels (specifically the α₂δ-1 subunit), reducing excitatory neurotransmitter release (e.g., glutamate, substance P). This mechanism underpins its clinical efficacy in neuropathic pain, epilepsy, and generalized anxiety disorder [5] [8].
Table 3: Structural Comparison with GABA and Gabapentin
Feature | GABA | Gabapentin | Pregabalin |
---|---|---|---|
IUPAC Name | 4-Aminobutanoic acid | 1-(Aminomethyl)cyclohexaneacetic acid | (3S)-3-(Aminomethyl)-5-methylhexanoic acid |
Type | Neurotransmitter | GABA analogue | Gamma-amino acid derivative |
Key Modification | None | Cyclohexyl ring | Branched aliphatic chain |
Target | GABAₐ/GABA₊ receptors | α₂δ subunit | α₂δ subunit (higher affinity) |
The isobutyl side chain’s conformational flexibility allows optimal interaction with the α₂δ subunit’s hydrophobic pocket. Quantitative structure-activity relationship studies confirm that shortening or rigidifying this chain reduces binding affinity by >100-fold. This structural insight drove the design of successor agents like mirogabalin, retaining the branched alkyl motif with additional ring constraints [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7